molecular formula C16H20O3 B8439532 3,3,4,4-Tetra(1-propenyl)dihydro-2,5-furandione CAS No. 117872-63-6

3,3,4,4-Tetra(1-propenyl)dihydro-2,5-furandione

Cat. No. B8439532
Key on ui cas rn: 117872-63-6
M. Wt: 260.33 g/mol
InChI Key: OYNOZYCJSZYBNV-UHFFFAOYSA-N
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Patent
US06733551B2

Procedure details

The experiments in Example 3 were repeated with tetrapropenylsuccininc anhydride (DDSA) instead of oleic acid. DDSA was supplied by Milliken Chemicals and had a neutralization number of 406 mg KOH/g. Milliken uses C12 branched-chain olefin derived from propylene tetramer to make DDSA.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
406 mg
Type
reactant
Reaction Step Three
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CCCCCCCCC[CH2:10]/[CH:11]=[CH:12]/[CH:13]1[C:18](=[O:19])[O:17][C:15](=[O:16])[CH2:14]1.[OH-].[K+].[CH3:22][C:23]#[CH:24]>>[CH:24]([C:13]1([CH:12]=[CH:11][CH3:10])[C:18](=[O:19])[O:17][C:15](=[O:16])[C:14]1([CH:14]=[CH:13][CH3:18])[CH:10]=[CH:11][CH3:12])=[CH:23][CH3:22] |f:1.2|

Inputs

Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC/C=C/C1CC(=O)OC1=O
Step Three
Name
Quantity
406 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC/C=C/C1CC(=O)OC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=CC)C1(C(C(=O)OC1=O)(C=CC)C=CC)C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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